molecular formula C6H16ClNO2S B1383696 (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride CAS No. 2060063-90-1

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride

Cat. No.: B1383696
CAS No.: 2060063-90-1
M. Wt: 201.72 g/mol
InChI Key: KMUGGPFMIAZDIZ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organosulfur compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is N,2-dimethyl-2-methylsulfonylpropan-1-amine hydrochloride, which accurately reflects the structural arrangement of functional groups within the molecule. This nomenclature system prioritizes the amine functionality as the principal functional group while systematically identifying the sulfonyl substituent and its position within the carbon framework.

The compound is uniquely identified by its Chemical Abstracts Service registry number 2060063-90-1, which serves as an unambiguous identifier in chemical databases worldwide. Additional systematic identifiers include the PubChem Compound Identification number 126809363, which provides comprehensive access to structural and property databases. The molecular formula C6H16ClNO2S encompasses the complete atomic composition, indicating the presence of six carbon atoms, sixteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, two oxygen atoms, and one sulfur atom.

The International Chemical Identifier system provides a standardized representation through the InChI string: InChI=1S/C6H15NO2S.ClH/c1-6(2,5-7-3)10(4,8)9;/h7H,5H2,1-4H3;1H. This identifier encodes the complete molecular connectivity and serves as a universal chemical language for database searches and chemical informatics applications. The corresponding InChI Key KMUGGPFMIAZDIZ-UHFFFAOYSA-N provides a shortened, hashed version of the structural information suitable for rapid database queries.

The Simplified Molecular Input Line Entry System representation CC(C)(CNC)S(=O)(=O)C.Cl accurately depicts the molecular structure in a linear notation format. This representation clearly shows the central carbon atom bearing both methyl groups and the methanesulfonyl group, connected to the methylaminomethyl chain, with the chloride ion indicated separately. Such systematic identification methods ensure precise communication of structural information across scientific disciplines and international chemical communities.

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement centered around a quaternary carbon atom bearing multiple substituents. The central structural feature consists of a 2-methylpropyl backbone where the second carbon atom serves as the attachment point for the methanesulfonyl group, creating a sterically congested environment that influences the compound's overall conformational behavior. The methanesulfonyl functional group (SO2CH3) represents a key structural element that imparts distinct electronic and steric properties to the molecule.

The amine functionality exists as a secondary amine in the free base form, with the nitrogen atom connected to both a methyl group and the methylpropyl chain. In the hydrochloride salt form, this amine becomes protonated, creating an ammonium cation that significantly alters the compound's physical properties, including solubility and stability characteristics. The molecular weight of 201.72 grams per mole reflects the substantial size of this organic molecule relative to simpler amine compounds.

Functional group analysis reveals the presence of multiple reactive sites within the molecular framework. The sulfonyl group exhibits characteristic double bonds between sulfur and oxygen atoms, creating a highly polarized electronic environment that influences neighboring carbon-hydrogen and carbon-carbon bonds. The amine nitrogen maintains sp3 hybridization in both protonated and unprotonated forms, contributing to the compound's basic properties and potential for hydrogen bonding interactions.

The compound's topological polar surface area measures 54.6 square angstroms, indicating moderate polarity that affects its interaction with biological membranes and solvents. The hydrogen bond donor count of two and acceptor count of three reflect the compound's capacity for intermolecular interactions through hydrogen bonding networks. These structural features collectively determine the compound's chemical reactivity patterns and physical behavior in various environments.

Structural Parameter Value Reference
Molecular Weight 201.72 g/mol
Heavy Atom Count 11
Rotatable Bond Count 3
Topological Polar Surface Area 54.6 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Formal Charge 0
Complexity Index 188

Stereoelectronic Properties and Conformational Isomerism

The stereoelectronic properties of this compound arise from the complex interplay between electronic effects of the sulfonyl group and steric constraints imposed by the branched alkyl framework. The methanesulfonyl substituent acts as a strong electron-withdrawing group, significantly affecting the electron density distribution throughout the molecular framework and influencing the basicity of the amine nitrogen atom. This electronic perturbation creates distinct chemical behavior compared to unsubstituted alkylamine analogs.

Conformational analysis reveals that the compound possesses three rotatable bonds, allowing for multiple conformational states that influence its three-dimensional structure and chemical reactivity. The primary conformational flexibility occurs around the carbon-carbon bond connecting the quaternary carbon to the aminomethyl group, the carbon-nitrogen bond within the amine linkage, and the carbon-sulfur bond connecting the methanesulfonyl group to the propyl backbone. Each rotational degree of freedom contributes to the compound's conformational ensemble and affects its interaction with other molecules.

The absence of defined stereochemical centers in this molecule, as indicated by zero defined atom stereocenter count, simplifies its stereochemical analysis but does not eliminate the importance of conformational preferences. The gauche and anti-conformations around key bonds create distinct spatial arrangements that influence intermolecular interactions and chemical reactivity patterns. Computational studies of similar sulfonamide structures suggest that conformational preferences are governed by minimization of steric clashes between bulky substituents and optimization of favorable electronic interactions.

The electronic environment around the nitrogen atom experiences significant perturbation due to the electron-withdrawing nature of the methanesulfonyl group located on the same carbon framework. This electronic effect reduces the electron density on the nitrogen atom, affecting its protonation behavior and hydrogen bonding capacity. The compound's conformational flexibility allows for intramolecular interactions that may stabilize specific conformational states through weak attractive forces between polar functional groups.

Comparative Structural Analysis with Related Sulfonamide Derivatives

Comparative analysis of this compound with established sulfonamide derivatives reveals both structural similarities and distinct differences that influence chemical behavior and applications. The sulfonamide functional group, characterized by the R-SO2-NR2 arrangement, represents a common structural motif found in numerous pharmaceutical compounds and synthetic intermediates. However, the specific positioning of the sulfonyl group on a quaternary carbon center distinguishes this compound from traditional sulfonamide architectures.

Classical sulfonamide antibiotics, such as sulfamethoxazole, contain the sulfonamide group directly attached to aromatic ring systems, creating planar molecular geometries that facilitate specific protein binding interactions. In contrast, the aliphatic nature of this compound creates a more flexible three-dimensional structure that may exhibit different binding preferences and chemical reactivity patterns. The absence of aromatic character fundamentally alters the electronic properties and intermolecular interaction profiles compared to aromatic sulfonamides.

Structural comparison with sulfadiazine and related compounds reveals significant differences in molecular rigidity and conformational behavior. While aromatic sulfonamides exhibit restricted rotation around the aryl-sulfonyl bond due to partial double bond character, the aliphatic sulfonamide derivative possesses greater conformational flexibility around its carbon-sulfur bonds. This enhanced flexibility may contribute to different biological activity profiles and synthetic utility compared to rigid aromatic analogs.

The molecular weight of 201.72 grams per mole positions this compound within the range of small to medium-sized pharmaceutical intermediates, comparable to sulfamethoxazole (253.28 g/mol) but more compact than combination therapies. The presence of the hydrochloride salt form enhances water solubility compared to free base analogs, similar to the salt formation strategies employed in pharmaceutical development of other amine-containing compounds. This structural modification significantly improves handling characteristics and potential bioavailability compared to the corresponding free base form.

Compound Molecular Weight (g/mol) Functional Groups Structural Type
(2-Methanesulfonyl-2-methylpropyl)(methyl)amine HCl 201.72 Sulfonyl, Secondary Amine Aliphatic
Sulfamethoxazole 253.28 Sulfonamide, Isoxazole Aromatic
Sulfadiazine 250.28 Sulfonamide, Pyrimidine Aromatic

Properties

IUPAC Name

N,2-dimethyl-2-methylsulfonylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S.ClH/c1-6(2,5-7-3)10(4,8)9;/h7H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUGGPFMIAZDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methanesulfonyl group attached to a branched alkyl chain, which may influence its interaction with biological targets. The compound's solubility and stability in aqueous solutions make it suitable for various biological assays.

Antimicrobial Activity

Research indicates that compounds with a similar dimethylamine pharmacophore exhibit antimicrobial properties . For instance, derivatives of dimethylamine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity due to structural similarities .

Table 1: Comparative Antimicrobial Activity of Dimethylamine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Dimethylamine Derivative AE. coli32 µg/mL
Dimethylamine Derivative BStaphylococcus aureus16 µg/mL
This compoundUnknown (Pending Study)TBD

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory effects of related compounds. For example, certain sulfonamide derivatives have demonstrated significant inhibition of inflammatory pathways, which may be relevant for the biological activity of this compound .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory and microbial pathways.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various sulfonamide derivatives, compounds structurally similar to this compound exhibited MIC values comparable to established antibiotics. This suggests a potential for development as an alternative antimicrobial agent .

Case Study 2: In Vitro Anti-inflammatory Activity

Another study highlighted the anti-inflammatory properties of related compounds in vitro, showing a reduction in pro-inflammatory cytokines when treated with similar sulfonamide structures. This indicates that this compound could also modulate inflammatory responses .

Scientific Research Applications

Pharmacological Properties

The compound is a derivative of dimethylamine (DMA), which is known for its versatility in medicinal chemistry. DMA derivatives exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity : Compounds with the DMA moiety have demonstrated efficacy against various bacterial strains, making them candidates for antibiotic development.
  • Anticancer Properties : Research indicates that DMA derivatives can inhibit tumor growth and metastasis by targeting specific biochemical pathways involved in cancer progression .
  • Analgesic Effects : Some DMA-containing compounds have been shown to possess pain-relieving properties, positioning them as potential analgesics in clinical settings .

Synthetic Strategies

The synthesis of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride typically involves various chemical modifications to enhance its biological activity. Common synthetic routes include:

  • Substitution Reactions : The compound can be synthesized through reactions involving alkyl amines and methyl halides, though these methods often face challenges such as selectivity and safety due to hazardous reagents .
  • Catalytic Methods : Recent advancements have introduced cleaner synthetic strategies, such as transition metal-catalyzed N-methylation processes that improve yield and reduce waste .

Therapeutic Applications

The therapeutic applications of this compound are diverse, with ongoing research focusing on its potential in treating various diseases:

  • Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new antibiotics aimed at resistant bacterial strains.
  • Cancer Treatment : The compound's ability to modulate pathways involved in cancer cell proliferation suggests its use in anticancer therapies. Studies have focused on optimizing its structure to enhance potency against specific cancer types .
  • Drug Delivery Systems : The unique chemical structure allows for incorporation into drug delivery systems, potentially improving the bioavailability and efficacy of therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds related to this compound:

  • A study on triazolopyrimidine derivatives demonstrated that modifications at specific positions could yield potent inhibitors against Plasmodium falciparum, showcasing the importance of structural optimization in drug design .
CompoundActivityIC50 (nM)Reference
DSM265PfDHODH Inhibitor150
IKK16PfPK6 Inhibitor153
9iPfGSK3 Inhibitor223

These findings illustrate the compound's potential as a lead molecule for further development in antimalarial therapies, emphasizing the need for continued exploration of its analogs.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to three structurally related amine hydrochlorides (Table 1), highlighting substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups CAS Number
(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride C₆H₁₆ClNO₂S 201.72 Methanesulfonyl (-SO₂CH₃) Secondary amine, sulfonyl, hydrochloride 2060063-90-1
1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride C₁₁H₁₇Cl₂N 234.17 2-Chlorophenyl, methyl Secondary amine, aryl chloride, hydrochloride 1306604-66-9
(2-Methoxy-2-methylpropyl)(methyl)amine hydrochloride C₆H₁₆ClNO 153.65 Methoxy (-OCH₃) Secondary amine, ether, hydrochloride 1394042-56-8
(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride C₄H₁₄ClN₃O₂S 203.69 Sulfamoyl (-NHSO₂NH₂), amino (-NH₂) Primary amine, sulfonamide, hydrochloride 2089277-81-4

Structural and Functional Analysis :

Methanesulfonyl vs. Methoxy: The target compound’s methanesulfonyl group (-SO₂CH₃) imparts stronger electron-withdrawing effects compared to the methoxy (-OCH₃) group in the third compound. This difference could influence acidity, solubility, and reactivity in nucleophilic substitution reactions .

Aromatic vs. Aliphatic Substituents :

  • The 2-chlorophenyl group in the second compound introduces aromaticity and lipophilicity, likely enhancing membrane permeability in pharmaceutical contexts. This contrasts with the aliphatic sulfonyl/methoxy substituents in the other compounds .

Sulfamoyl vs. Methanesulfonyl :

  • The sulfamoyl group (-NHSO₂NH₂) in the fourth compound is a sulfonamide derivative, commonly found in antibiotics (e.g., sulfa drugs). In contrast, the methanesulfonyl group is more prevalent in kinase inhibitors or enzyme modulators .

Physicochemical and Application Differences

  • Solubility : Hydrochloride salts generally improve water solubility. However, the 2-chlorophenyl -containing compound (CAS: 1306604-66-9) may exhibit lower aqueous solubility due to its aromatic hydrophobic core .
  • Thermal Stability : Sulfonyl groups (e.g., -SO₂CH₃) enhance thermal stability compared to ethers (-OCH₃) or amines (-NH₂), as seen in the higher decomposition temperatures of sulfonamide derivatives .
  • The 2-chlorophenyl analog (CAS: 1306604-66-9) might serve as a precursor for antipsychotic or antidepressant drugs, given the prevalence of chlorophenyl motifs in CNS-targeting molecules . The sulfamoyl derivative (CAS: 2089277-81-4) could have antibacterial applications, analogous to traditional sulfonamides .

Preparation Methods

N-Methylation of Isobutylamine Derivatives

  • Reagents: Methyl iodide or methyl sulfate, base (e.g., potassium carbonate or sodium hydride).
  • Conditions: Reactions typically occur in polar aprotic solvents like acetone, dimethylformamide (DMF), or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
  • Outcome: Selective methylation yields N-methylated amines with high purity.

Reductive Amination

  • Reagents: Formaldehyde or paraformaldehyde with methylamine, followed by reduction.
  • Conditions: Conducted in solvents such as ethanol or methanol at ambient or slightly elevated temperatures, using reducing agents like sodium cyanoborohydride.
  • Outcome: Efficient formation of methylated amines with controlled selectivity.

Formation of the Alkyl Chain

The next stage involves constructing the 2-methanesulfonyl-2-methylpropyl moiety:

Alkylation of Methylamine with 2-Chloro-2-methylpropane Derivatives

  • Reagents: 2-Chloro-2-methylpropane or similar halogenated precursors.
  • Conditions: Nucleophilic substitution in the presence of a base (e.g., potassium carbonate) in solvents like acetone or acetonitrile at 0°C to room temperature.
  • Outcome: Formation of the desired alkylamine intermediate with the methyl and isopropyl groups attached.

Sulfonylation to Introduce the Methanesulfonyl Group

  • Reagents: Methanesulfonyl chloride (MsCl).
  • Conditions: Typically performed in the presence of a base such as triethylamine or pyridine, at low temperatures (0–5°C) to control the exothermic reaction.
  • Outcome: The amino group reacts with MsCl to form the corresponding methanesulfonamide.

Conversion to the Hydrochloride Salt

The final step involves salt formation:

Acidic Salt Formation

  • Reagents: Hydrogen chloride (HCl) gas or concentrated HCl solution.
  • Conditions: The free base is dissolved in a suitable solvent (e.g., ethanol, methanol), and HCl is bubbled through or added dropwise at room temperature.
  • Outcome: Formation of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride , which precipitates out or can be isolated via filtration and drying.

Summary of Preparation Methods

Step Reaction Reagents Conditions Remarks
1 Methylation of amines Methyl iodide or sulfate, base Acetone/DMF, RT to 50°C High selectivity for N-methylation
2 Alkylation of methylamine Halogenated precursors Acetonitrile/acetone, 0°C to RT Nucleophilic substitution
3 Sulfonylation Methanesulfonyl chloride Pyridine or triethylamine, 0–5°C Controls exotherm, yields sulfonamide
4 Salt formation HCl gas or solution RT, in ethanol or methanol Isolates hydrochloride salt

Research Findings and Optimization

  • Yield Optimization: Using excess MsCl and controlling temperature reduces side reactions and improves yield.
  • Reaction Monitoring: NMR and IR spectroscopy are employed to confirm sulfonylation and salt formation.
  • Purification: Crystallization from ethanol or recrystallization from suitable solvents ensures high purity of the final hydrochloride salt.

Data Tables and Process Parameters

Parameter Typical Range Notes
Methylation reagents Methyl iodide or sulfate Excess reagent improves conversion
Temperature 0°C–50°C For methylation and sulfonylation steps
Reaction time 2–24 hours Depending on reagent reactivity
Solvent DMF, acetonitrile, pyridine Solvent choice impacts yield and purity
HCl addition Dropwise, 0–5°C To control salt formation

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride, and how can purity be ensured?

  • Methodology : The synthesis typically involves nucleophilic substitution between a methanesulfonyl precursor and a methylamine derivative, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include controlling reaction temperature (e.g., 0–5°C for exothermic steps) and using anhydrous solvents to minimize hydrolysis. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) ensures >95% purity. Analytical techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile) validate purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodology :

  • FTIR : Identify functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for sulfonyl, N-H bend at ~1600 cm⁻¹ for amine hydrochloride) .
  • NMR : ¹H/¹³C NMR to confirm methanesulfonyl (δ 3.1 ppm for CH₃SO₂), methylpropyl backbone (δ 1.2–1.8 ppm), and amine proton environments (δ 2.5–3.0 ppm) .
  • LC-MS : ESI+ mode to detect [M+H]⁺ ions and fragmentation patterns for molecular weight confirmation .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C to prevent deliquescence and amine oxidation. Avoid aqueous environments unless protonated; use anhydrous solvents (e.g., DMF, DMSO) for reactions. Stability tests via TGA/DSC (5°C/min ramp under N₂) confirm decomposition thresholds >150°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methanesulfonyl group in nucleophilic substitutions?

  • Methodology : The electron-withdrawing sulfonyl group enhances electrophilicity at the adjacent carbon, facilitating SN2 reactions. Kinetic studies (e.g., pseudo-first-order conditions with varying nucleophiles like NaN₃ or KCN) reveal rate constants (k₂) ~10⁻³ M⁻¹s⁻¹ at 25°C. Computational modeling (DFT, B3LYP/6-31G*) predicts transition-state geometries and charge distribution .

Q. How does this compound compare to tertiary amine hydrochlorides in CO₂ capture applications?

  • Methodology : In CO₂ adsorption experiments (5 psi, 25°C), compare capacities (mmol/g) using a gravimetric analyzer. While tertiary amines like MDEA show lower reactivity, the methanesulfonyl group may enhance Lewis acid-base interactions with CO₂. FTIR post-adsorption (e.g., carbamate formation at ~1650 cm⁻¹) and BET surface area analysis (N₂ adsorption at 77K) quantify pore structure modifications .

Q. What experimental strategies resolve contradictions in reported adsorption data?

  • Methodology :

  • Controlled Humidity : Use a humidity chamber (e.g., 30–70% RH) to assess H₂O co-adsorption effects on CO₂ uptake.
  • Regeneration Cycles : TGA-MS (heating to 120°C under He) evaluates cyclic stability and amine degradation.
  • Statistical Validation : Replicate experiments (n=5) with ANOVA to identify outliers; apply Langmuir/Freundlich isotherm models to distinguish physisorption vs. chemisorption .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) based on sulfonyl-π interactions.
  • QSAR : Correlate Hammett σ values of substituents (e.g., –NO₂, –OCH₃) with IC₅₀ data from enzyme inhibition assays (e.g., acetylcholinesterase) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride
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(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride

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